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Abstract
TIM-063, initially developed as a selective inhibitor for Ca2+/calmodulin-dependent protein

kinase kinase (CaMKK), has been revealed through advanced chemical proteomics to possess

a multi-target profile. This technical guide provides an in-depth analysis of the mechanism of

action of TIM-063, detailing its inhibitory effects on both CaMKK and Adaptor Protein 2-

Associated Protein Kinase 1 (AAK1). The following sections present a comprehensive

summary of its binding characteristics, the signaling pathways it modulates, and the

experimental methodologies employed to elucidate its function.

Introduction
Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated

in numerous diseases, including cancer.[1][2] The development of specific kinase inhibitors is a

cornerstone of modern drug discovery. TIM-063, a derivative of STO-609, was originally

identified as an ATP-competitive inhibitor of CaMKK.[3][4][5] Subsequent research, however,

has unveiled a broader inhibitory profile, highlighting the importance of comprehensive target

identification in drug development.
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TIM-063 exhibits a dual mechanism of action by targeting two distinct protein kinases: CaMKK

and AAK1.

Inhibition of Ca2+/calmodulin-dependent protein kinase
kinase (CaMKK)
TIM-063 acts as an ATP-competitive inhibitor of CaMKK, binding to its catalytic domain.[4] This

interaction is conformation-dependent, with TIM-063 preferentially binding to the active state of

CaMKK (Ca2+/CaM-bound form) rather than its autoinhibited state.[3][5] This interaction is

reversible and dependent on the intracellular Ca2+ concentration.[3][5] By inhibiting CaMKK,

TIM-063 effectively suppresses the downstream phosphorylation and activation of CaM-kinase

I (CaMKI), CaM-kinase IV (CaMKIV), and 5'AMP-activated protein kinase (AMPK).[3]

Inhibition of Adaptor Protein 2-Associated Protein
Kinase 1 (AAK1)
Chemical proteomics studies utilizing TIM-063-immobilized sepharose beads (Kinobeads)

unexpectedly identified AAK1 as a significant off-target kinase.[1][2][6] TIM-063 interacts with

the catalytic domain of AAK1, leading to a moderate inhibition of its enzymatic activity.[6][7]

AAK1 is a key regulator of clathrin-mediated endocytosis through its phosphorylation of the µ2

subunit of the AP2 adaptor complex.

Quantitative Inhibitory Data
The inhibitory potency of TIM-063 against its primary targets has been quantified through

various biochemical assays.

Target Kinase IC50 Value (µM) Notes

CaMKKα/1 0.63[3]

CaMKKβ/2 0.96[3]

AAK1 8.51[6][7] Moderately inhibited.

Table 1: Summary of TIM-063 Inhibitory Activity.
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Signaling Pathways
The dual inhibitory nature of TIM-063 impacts two distinct signaling cascades.

CaMKK Signaling Pathway
Increased intracellular Ca2+ levels lead to the activation of CaMKK, which in turn

phosphorylates and activates downstream kinases like CaMKI, CaMKIV, and AMPK. These

kinases are involved in a wide array of cellular processes, including transcriptional regulation,

neuronal plasticity, and metabolic control.[3]
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Caption: CaMKK Signaling Pathway and Inhibition by TIM-063.

AAK1 and Clathrin-Mediated Endocytosis
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AAK1 plays a crucial role in the regulation of clathrin-mediated endocytosis, a fundamental

process for nutrient uptake, receptor signaling, and synaptic vesicle recycling.
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Caption: AAK1's Role in Endocytosis and its Inhibition by TIM-063.

Experimental Protocols
The identification of TIM-063's targets and the characterization of its mechanism of action were

achieved through a series of key experiments.

Kinobeads-Based Chemical Proteomics for Target
Identification
This protocol was central to discovering the interaction between TIM-063 and AAK1.

Objective: To identify protein kinases that interact with TIM-063 from cellular extracts.

Methodology:
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Immobilization: TIM-063 is chemically coupled to sepharose beads to create "TIM-063-

Kinobeads".[1][2]

Cell Lysate Preparation: Cellular extracts are prepared from tissues (e.g., mouse cerebrum)

or cultured cells.[6]

Affinity Chromatography: The cell lysate is incubated with the TIM-063-Kinobeads, allowing

kinases with affinity for TIM-063 to bind.[1][2]

Washing: The beads are extensively washed to remove non-specifically bound proteins.[1][2]

Elution: Specifically bound kinases are eluted from the beads by adding a high concentration

of free TIM-063.[6]

Identification: The eluted proteins are identified using mass spectrometry.[1][2][6]
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Caption: Workflow for Kinobeads-Based Target Identification.

In Vitro Kinase Assays
Objective: To quantify the inhibitory effect of TIM-063 on target kinase activity.

Methodology:

Recombinant His-tagged AAK1 catalytic domain is used.[8]
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The kinase reaction is performed in the presence of [γ-³²P]ATP and a suitable substrate.[8]

Varying concentrations of TIM-063 are added to the reaction mixture.[6]

The incorporation of ³²P into the substrate is measured to determine kinase activity.[8]

IC50 values are calculated from the dose-response curves.[6]

Cellular Assays
Objective: To confirm the inhibitory activity of TIM-063 and its derivatives in a cellular context.

Methodology:

Cultured cells (e.g., COS-7 or HeLa) are transfected to express the target kinase.[6][7]

Cells are treated with varying concentrations of the inhibitor.

The phosphorylation of downstream substrates or the effect on cellular processes (e.g.,

number of early endosomes for AAK1) is measured.[6][7]

Development of Derivatives
The moderate potency and off-target effects of TIM-063 on CaMKK prompted the development

of derivatives. Notably, TIM-098a, an analog of TIM-063, was identified as a more potent and

selective inhibitor of AAK1 (IC50 = 0.24 µM) with no significant inhibitory activity against

CaMKK isoforms.[6][7] This highlights the potential of using TIM-063 as a scaffold for

developing more specific kinase inhibitors.

Conclusion
TIM-063 presents a complex pharmacological profile as a dual inhibitor of CaMKK and AAK1.

While initially designed as a CaMKK inhibitor, its interaction with AAK1, discovered through

chemical proteomics, underscores the importance of comprehensive target validation in drug

discovery. The methodologies used to characterize TIM-063 serve as a valuable framework for

future kinase inhibitor development. Furthermore, the evolution of TIM-063 into more selective

AAK1 inhibitors like TIM-098a demonstrates a successful application of lead optimization. This
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technical guide provides a foundational understanding of TIM-063's mechanism of action for

researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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